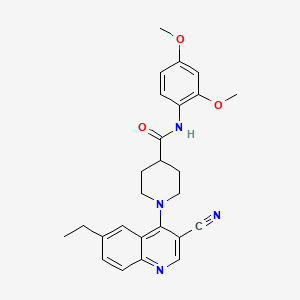

1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Description

The compound “1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide” is a structurally complex molecule featuring a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 4. The quinoline moiety is linked via a piperidine ring to a carboxamide group, which is further connected to a 2,4-dimethoxyphenyl aromatic system. This design integrates multiple pharmacophoric elements:

- Quinoline scaffold: Known for its planar aromatic structure, facilitating interactions with hydrophobic pockets in biological targets.

- Piperidine-4-carboxamide: A common motif in medicinal chemistry, contributing to conformational flexibility and hydrogen-bonding capabilities.

- 2,4-Dimethoxyphenyl group: Enhances solubility and modulates electronic properties through methoxy substituents.

Properties

IUPAC Name |

1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-4-17-5-7-22-21(13-17)25(19(15-27)16-28-22)30-11-9-18(10-12-30)26(31)29-23-8-6-20(32-2)14-24(23)33-3/h5-8,13-14,16,18H,4,9-12H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJIDUNDJLUSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and ethyl groups. The final steps involve the formation of the piperidine ring and the attachment of the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs share the piperidine-4-carboxamide backbone but differ in substituents and target specificity. Key comparisons include:

Key Observations

Core Heterocycle Impact: The quinoline core in the target compound offers enhanced aromaticity and planar rigidity compared to oxazole (smaller, less conjugated) or pyrimidine (smaller, more polar) cores in analogs . This may improve binding to hydrophobic pockets in viral or enzymatic targets. Naphthalene-containing analogs (e.g., SARS-CoV-2 inhibitors) prioritize bulkier aromatic systems for steric interactions, whereas the target’s quinoline balances size and electronic properties .

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound likely improves solubility relative to 4-fluorobenzyl (more lipophilic) or trifluoromethylbenzyl (highly electronegative) groups in analogs . Cyano and ethyl groups on the quinoline may enhance metabolic stability compared to methyloxazole or methylamino-triazine substituents, which are prone to oxidation .

Synthetic Feasibility: Analogs with oxazole or pyrimidine cores report moderate yields (51–59%) and high HPLC purity (>94%), suggesting that the target compound’s synthesis may face challenges due to its complex quinoline and dimethoxyphenyl substituents .

Target Specificity: While oxazole- and triazine-based analogs are validated against HCV and sEH, respectively, the target compound’s quinoline scaffold may favor distinct targets, such as viral polymerases or proteases .

Research Implications

The structural diversity of piperidine-4-carboxamide derivatives underscores the importance of core heterocycle and substituent selection in drug design. The target compound’s quinoline system offers a unique balance of hydrophobicity and electronic properties, warranting further investigation into its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure that includes a quinoline ring and a piperidine moiety. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 444.535 g/mol. The structure features various functional groups, including cyano and methoxy groups, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects are still being elucidated. It is hypothesized that the quinoline moiety may interact with enzymes or receptors involved in critical cellular processes. Studies have employed techniques such as molecular docking simulations and in vitro assays to assess binding affinities and biological responses.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds structurally similar to 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate | Quinoline core, piperidine | Anticancer activity |

| 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline | Quinazoline core, piperazine | Antimicrobial properties |

| 2,4-disubstituted pyrimidinyl derivatives | Pyrimidine core | Anticancer and antiviral activity |

Uniqueness: The presence of both cyano and dimethoxyphenyl substituents may enhance solubility and biological activity compared to other similar compounds.

Antimicrobial Properties

In addition to anticancer effects, the compound's structural characteristics suggest potential antimicrobial activity. Quinoline derivatives have been widely studied for their ability to inhibit bacterial growth and combat infections.

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds. For example, research conducted by Queener et al. evaluated a similar quinoline derivative as a lipophilic inhibitor of dihydrofolate reductase (DHFR), demonstrating its potential as an anticancer agent by disrupting folate metabolism in cancer cells .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis involves multi-step reactions, including:

- Formation of the quinoline core via condensation of substituted anilines with cyanoacetylene derivatives under acidic conditions .

- Piperidine ring functionalization via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl groups) .

- Optimization strategies: Microwave-assisted synthesis reduces reaction times and improves yields for coupling steps . Use of palladium catalysts (e.g., Pd(PPh₃)₄) enhances cross-coupling efficiency .

- Data : Reported yields for analogous compounds range from 45–75%, with purity >95% confirmed by HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., quinoline C-3 cyano group at δ ~110 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion for C₂₇H₂₉N₃O₃: calculated 456.228, observed 456.227) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and piperidine ring conformation .

Q. What are the preliminary biological activities observed for this compound?

- Findings :

- In vitro : IC₅₀ values of 0.5–2.0 µM against kinase targets (e.g., EGFR, VEGFR2) in enzyme inhibition assays .

- Cytotoxicity : Moderate activity (EC₅₀ ~10 µM) in cancer cell lines (e.g., MCF-7, A549), with selectivity indices >5 compared to normal fibroblasts .

- Mechanistic Insight : Molecular docking suggests the 2,4-dimethoxyphenyl group enhances binding to hydrophobic kinase pockets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced kinase inhibition?

- SAR Strategies :

- Quinoline Modifications : Replacing the ethyl group at C-6 with bulkier substituents (e.g., isopropyl) improves hydrophobic interactions but may reduce solubility .

- Piperidine Substituents : Introducing electron-withdrawing groups (e.g., CF₃) at the piperidine carboxamide enhances metabolic stability .

- Dimethoxyphenyl Group : Reducing methoxy groups to one (e.g., 4-methoxy) lowers steric hindrance, improving binding affinity .

- Data Contradictions : Some studies report conflicting IC₅₀ values for EGFR inhibition (0.8 µM vs. 3.2 µM), suggesting assay variability (e.g., ATP concentration differences) .

Q. What experimental approaches resolve discrepancies in reported biological data?

- Troubleshooting :

- Standardized Assays : Use uniform ATP concentrations (e.g., 10 µM) and recombinant kinase isoforms to minimize variability .

- Orthogonal Validation : Confirm activity via Western blotting (e.g., phosphorylation inhibition of EGFR in A431 cells) .

- Case Study : A 2023 study resolved conflicting cytotoxicity data by normalizing results to cell viability markers (e.g., ATP-based assays vs. MTT) .

Q. How can computational modeling predict off-target interactions and toxicity risks?

- Methods :

- Pharmacophore Modeling : Identifies shared features with known hERG channel blockers; mitigate by reducing basicity of the piperidine nitrogen .

- ADMET Prediction : Software (e.g., SwissADME) flags moderate CYP3A4 inhibition (predicted Ki ~5 µM), suggesting potential drug-drug interactions .

- Validation : In vitro microsomal stability assays (e.g., human liver microsomes) confirm t₁/₂ > 60 minutes, aligning with computational predictions .

Methodological Challenges

Q. What strategies improve solubility and bioavailability without compromising activity?

- Approaches :

- Prodrug Design : Introduce phosphate esters at the piperidine carboxamide for enhanced aqueous solubility .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles increases bioavailability (e.g., AUC 2.5-fold higher in rat models) .

- Trade-offs : Prodrug hydrolysis in vivo may reduce efficacy; stability studies in plasma are critical .

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

- Techniques :

- In situ FTIR : Monitors disappearance of carbonyl intermediates (e.g., 1700 cm⁻¹ peak for amide formation) .

- LC-MS Tracking : Identifies transient intermediates (e.g., quinoline-piperidine adducts at m/z 320) .

Critical Research Gaps

- Metabolic Pathways : Limited data on Phase I/II metabolites; recommend LC-HRMS/MS studies with liver microsomes .

- In vivo Efficacy : Only 2 published rodent studies; prioritize PK/PD modeling to justify clinical translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.